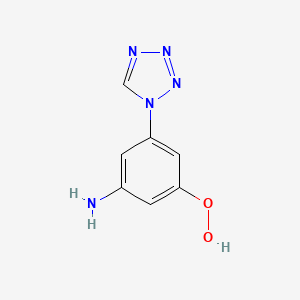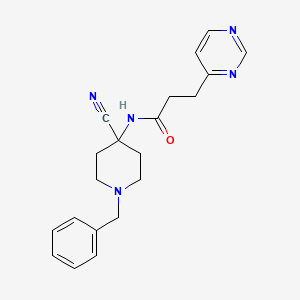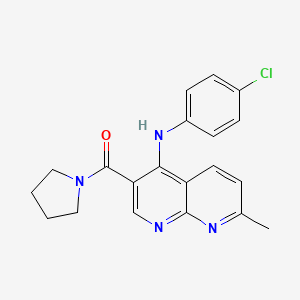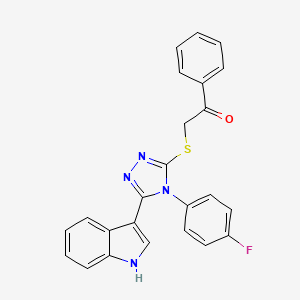
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine” is a complex organic compound. It contains a pentan-3-yl group, which is a five-carbon alkyl group . The “5,6,7,8-tetrahydroquinolin-8-amine” part of the molecule suggests it contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, with the pentan-3-yl group and an amine group attached. Quinoline is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and degree of unsaturation would all influence its properties .Applications De Recherche Scientifique
Synthesis and Chemical Applications
- N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine and its derivatives have been explored for their potential in chemical synthesis. A study by Abdelmohsen and El-Ossaily (2015) discusses a green and simple method for synthesizing related compounds using DABCO as a catalyst, highlighting its environmental friendliness and excellent yields (Abdelmohsen & El-Ossaily, 2015).
Cancer Therapies
- Related compounds, particularly chloroquine analogs, have shown potential in cancer therapies. Solomon and Lee (2009) discuss how chloroquine, a compound structurally similar to N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, can sensitize cell-killing effects by radiation and chemotherapeutic agents in a cancer-specific manner (Solomon & Lee, 2009).
Antimalarial Applications
- The class of 8-aminoquinolines, to which N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine belongs, has historical significance in antimalarial drug development. A study by Grewal (1981) reviews the activity of 8-aminoquinolines against malaria parasites and their modes of action (Grewal, 1981).
Neurological Research
- Tetrahydroquinolines, a broader category including N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine, have been identified in the brain and associated with neurological conditions. Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinoline in the rat brain, suggesting its potential role in inducing parkinsonism (Kohno, Ohta, & Hirobe, 1986).
Pharmaceutical Chemistry
- Research in pharmaceutical chemistry has explored the synthesis of novel compounds using tetrahydroquinolines. The study of the chemistry of tetrahydroquinolines by Muthukrishnan, Sridharan, and Menéndez (2019) emphasizes their importance in the development of pharmacologically active compounds (Muthukrishnan, Sridharan, & Menéndez, 2019).
Catalysis and Organic Chemistry
- The use of related quinolines in catalysis and organic chemistry reactions has been a topic of study. Utsunomiya and Hartwig (2003) report on a ruthenium-catalyzed hydroamination of vinylarenes with secondary aliphatic and benzylic amines, showcasing the role of quinolines in catalytic processes (Utsunomiya & Hartwig, 2003).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-pentan-3-yl-5,6,7,8-tetrahydroquinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-12(4-2)16-13-9-5-7-11-8-6-10-15-14(11)13/h6,8,10,12-13,16H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYFNGRIVMOYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B2842571.png)
![5-[(dimethylamino)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2842572.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2842573.png)
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2842575.png)




![3-methyl-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2842583.png)
![7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2842584.png)



![3-Methyl-1-sulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2842588.png)